molecular formula C27H38N6O9 B1402315 Suc-ala-ala-pro-leu-pna CAS No. 70968-04-6

Suc-ala-ala-pro-leu-pna

Cat. No.: B1402315
CAS No.: 70968-04-6
M. Wt: 590.6 g/mol
InChI Key: PTHRPHGMGFMCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-ala-ala-pro-leu-pna, also known as Suc-AAPL-pNA, is a sensitive substrate for human and especially porcine pancreatic elastases . It is also a substrate for leucine endopeptidase from the psychrotropic bacillus B. cereus .


Chemical Reactions Analysis

This compound is a substrate that can be cleaved by certain enzymes. For example, it is a sensitive substrate for human and especially porcine pancreatic elastases . It is also a substrate for leucine endopeptidase from the psychrotropic bacillus B. cereus .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 1003.8±65.0 °C and a predicted density of 1.322±0.06 g/cm3 . It should be stored at temperatures below -20°C .

Mechanism of Action

Target of Action

Suc-Ala-Ala-Pro-Leu-pNA is a peptide that serves as a substrate for several enzymes. Its primary targets include Prolyl Endopeptidase (PEP) , human and porcine pancreatic elastases , and leucine endopeptidase from the psychrotropic bacillus B. cereus . These enzymes play crucial roles in various biological processes, including protein folding, digestion, and bacterial growth.

Mode of Action

The compound interacts with its targets by serving as a substrate. For instance, in the case of Prolyl Endopeptidase (PEP), this compound is used to detect the activity and stability of PEP . Similarly, it serves as a sensitive substrate for human and especially porcine pancreatic elastases .

Result of Action

The result of this compound’s action is primarily the modulation of its target enzymes’ activity. By serving as a substrate, it can influence the enzymes’ function and, consequently, the biological processes they are involved in. For instance, it can affect protein folding by modulating PEP activity , or influence digestion by interacting with pancreatic elastases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the compound or its target enzymes. For instance, the activity of PEP, one of its targets, can be affected by changes in pH and temperature .

Safety and Hazards

Suc-ala-ala-pro-leu-pna is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

Suc-ala-ala-pro-leu-pna is primarily used to assay the activity of elastases, especially those from human and porcine sources . The compound interacts with enzymes such as pancreatic elastase and leucine endopeptidase from Bacillus cereus . These interactions involve the hydrolysis of the peptide bond, releasing p-nitroaniline, which can be quantitatively measured due to its yellow color under alkaline conditions . This property makes this compound a sensitive and reliable substrate for detecting and measuring enzyme activity.

Cellular Effects

This compound influences cellular processes by serving as a substrate in enzyme assays, which can indirectly affect cell signaling pathways and gene expression. For instance, the hydrolysis of this compound by elastases can lead to the release of p-nitroaniline, which can be used to monitor enzyme activity in various cellular contexts . This monitoring can provide insights into cellular metabolism and the regulation of proteolytic enzymes within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific proteases. The compound binds to the active site of enzymes like elastase, where it undergoes hydrolysis. This reaction cleaves the peptide bond, releasing p-nitroaniline . The release of p-nitroaniline is a key indicator of enzyme activity, allowing researchers to study enzyme kinetics and inhibition. The specificity of this compound for certain proteases makes it a valuable tool for investigating the molecular mechanisms of these enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures, but its activity can decrease if not properly stored . Long-term studies have shown that the hydrolysis rate of this compound can be affected by the storage conditions and the presence of stabilizing agents . These temporal effects are crucial for ensuring accurate and reproducible results in enzyme assays.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At optimal concentrations, the compound effectively serves as a substrate for measuring enzyme activity without causing adverse effects . At high doses, there may be threshold effects or potential toxicity, which can impact the accuracy of enzyme assays and the overall health of the animal models . Careful dosage optimization is essential to avoid these adverse effects and ensure reliable results.

Metabolic Pathways

This compound is involved in metabolic pathways related to proteolysis. It interacts with enzymes such as elastase and leucine endopeptidase, which play roles in the breakdown of proteins and peptides . The hydrolysis of this compound by these enzymes releases p-nitroaniline, which can be measured to assess enzyme activity and metabolic flux . This interaction provides valuable insights into the regulation of proteolytic pathways and the role of specific enzymes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s distribution can affect its localization and accumulation, influencing its activity as a substrate . Understanding the transport and distribution of this compound is essential for optimizing its use in enzyme assays and ensuring accurate measurements of enzyme activity.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the efficiency of enzyme-substrate interactions and the overall effectiveness of this compound in biochemical assays. Understanding these localization mechanisms is crucial for optimizing the use of this compound in research.

Properties

IUPAC Name

4-[[1-[[1-[2-[[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N6O9/c1-15(2)14-20(25(38)30-18-7-9-19(10-8-18)33(41)42)31-26(39)21-6-5-13-32(21)27(40)17(4)29-24(37)16(3)28-22(34)11-12-23(35)36/h7-10,15-17,20-21H,5-6,11-14H2,1-4H3,(H,28,34)(H,29,37)(H,30,38)(H,31,39)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHRPHGMGFMCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N6O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407741
Record name N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70968-04-6
Record name N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Suc-Ala-Ala-Pro-Leu-pNA and what is its primary use in research?

A1: this compound (where Suc is succinyl and pNA is para-nitroanilide) is a synthetic peptide substrate used to assay protease activity. It is particularly useful for studying enzymes with a preference for cleaving peptide bonds after Leucine residues.

Q2: How does this compound work as a protease substrate?

A2: When a protease with the appropriate specificity cleaves the peptide bond between Leucine and pNA, the pNA molecule is released. This release can be monitored spectrophotometrically as pNA exhibits a significant increase in absorbance at 405 nm upon cleavage. This allows for the quantitative measurement of protease activity.

Q3: How was this leucine aminopeptidase activity characterized in the human seminal plasma?

A4: Researchers utilized gel filtration to separate two distinct peaks of this compound amidolytic activity in human seminal plasma. Both of these activities were completely inhibited by Amastatin, further supporting the identification of a leucine aminopeptidase. []

Q4: Is there a relationship between this compound hydrolyzing activity and prostate-specific antigen (PSA) in human seminal plasma?

A5: Yes, studies have shown a significant positive correlation between this compound amidolytic activity and PSA concentration in human seminal plasma samples. [] This suggests a potential link between these enzymes and warrants further investigation into their potential biological roles.

Q5: Apart from human seminal plasma, has this compound been used to characterize proteases from other sources?

A6: Yes, this compound has been instrumental in characterizing a neutral protease (NprB) isolated from the marine bacterium Bacillus sp. PPB15. This protease exhibited high activity towards this compound, indicating a preference for Leucine at the P1 position. []

Q6: Has this compound been used in research involving pathogenic bacteria?

A7: Yes, research on the uropathogenic bacteria Proteus mirabilis identified an autotransporter protein (Pta) that exhibits chymotrypsin-like activity. This protease was shown to hydrolyze this compound with a specific Km value, highlighting its potential as a virulence factor. []

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